2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide
Description
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a phenylpropyl group attached to the nitrogen atom of the amide functional group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-15(11-6-4-3-5-7-11)19-16(20)13-9-8-12(18)10-14(13)17/h3-10,15H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLUGDSAVHYGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and 1-phenylpropylamine as the primary starting materials.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of benzamides with biological targets such as receptors and enzymes.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The phenylpropyl group contributes to the lipophilicity of the compound, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares the chloro and fluoro substituents but differs in the amide substituent, which affects its chemical properties and applications.
2-chloro-4-fluoro-5-nitrobenzamide: The presence of a nitro group introduces different reactivity and biological activity compared to the phenylpropyl derivative.
Uniqueness
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The phenylpropyl group enhances its lipophilicity, making it suitable for applications requiring membrane permeability. Additionally, the chloro and fluoro substituents provide sites for further chemical modifications, expanding its utility in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
